molecular formula C20H21NO5 B12703897 4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- CAS No. 19893-96-0

4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)-

Cat. No.: B12703897
CAS No.: 19893-96-0
M. Wt: 355.4 g/mol
InChI Key: WVFYXDXLDUXBOO-LBPRGKRZSA-N
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Description

4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- typically involves multi-step organic reactions. The process begins with the preparation of the core structure through cyclization reactions, followed by the introduction of functional groups via substitution and addition reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity and specificity help elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxoloquinoline derivatives and related structures with comparable functional groups.

Uniqueness

What sets 4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

19893-96-0

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(12S)-2,17-dimethoxy-11-methyl-4,6-dioxa-11-azapentacyclo[10.7.1.03,7.08,20.014,19]icosa-1,3(7),8(20),14(19),15,17-hexaen-18-ol

InChI

InChI=1S/C20H21NO5/c1-21-7-6-11-15-12(21)8-10-4-5-13(23-2)17(22)14(10)16(15)19(24-3)20-18(11)25-9-26-20/h4-5,12,22H,6-9H2,1-3H3/t12-/m0/s1

InChI Key

WVFYXDXLDUXBOO-LBPRGKRZSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=C(C3=C(C5=C2OCO5)OC)C(=C(C=C4)OC)O

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=C(C5=C2OCO5)OC)C(=C(C=C4)OC)O

Origin of Product

United States

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